

Application of a Model STING Agonist in Preclinical Cancer Models

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Compound of Interest

Compound Name: *STING agonist-3 trihydrochloride*

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Introduction

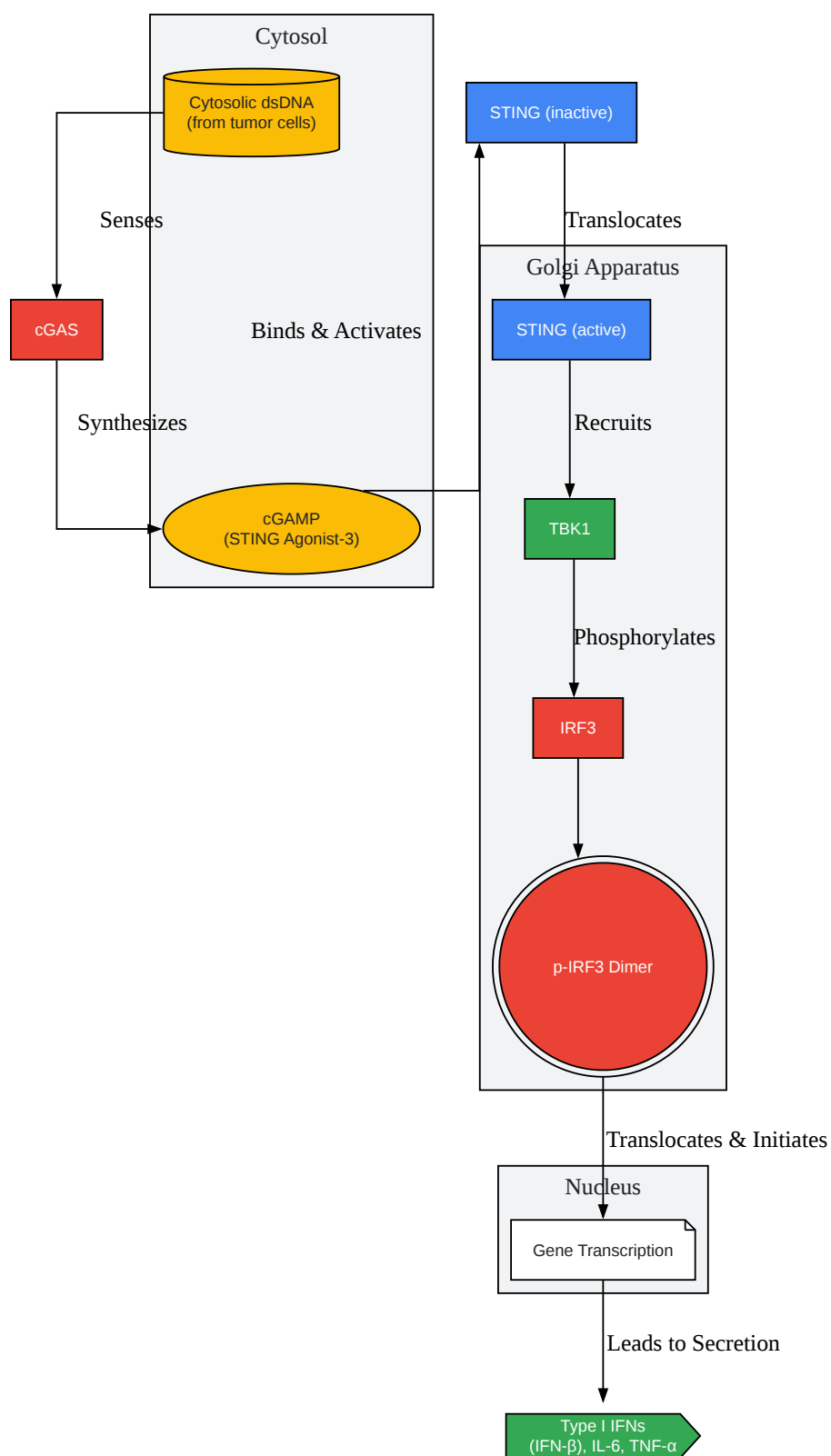
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral/bacterial infections and cellular damage within cancer cells.[1] Activation of the cGAS-STING pathway triggers a powerful anti-tumor immune response by inducing the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This, in turn, promotes the recruitment and activation of immune cells like dendritic cells (DCs), natural killer (NK) cells, and cytotoxic CD8+ T cells into the tumor microenvironment (TME), bridging the innate and adaptive immune systems.[3][4][5]

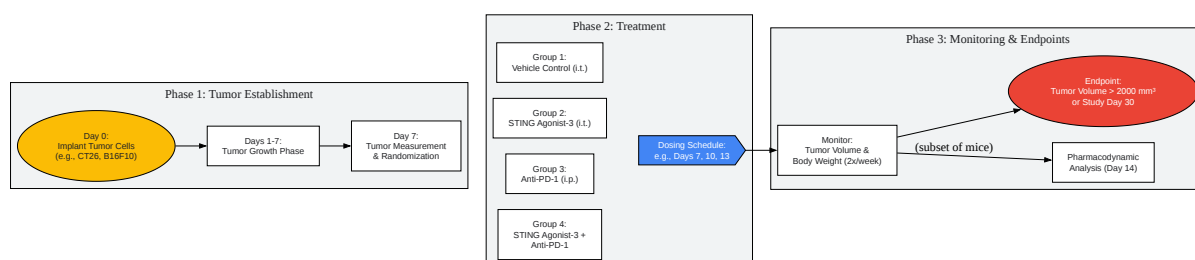
STING agonists are a promising class of cancer immunotherapeutics designed to harness this pathway.[2][6] By mimicking the natural ligand cGAMP, these agents can convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are responsive to immunotherapy.[7][8] Preclinical studies have demonstrated that STING agonists can lead to significant tumor regression, the development of immunological memory, and synergistic effects when combined with other treatments like immune checkpoint inhibitors.[9][10][11]

This document provides detailed application notes and protocols for a representative model cyclic dinucleotide (CDN) STING agonist, hereafter referred to as "STING Agonist-3," based on published preclinical data for various STING agonists.

Mechanism of Action

STING Agonist-3, a synthetic cyclic dinucleotide, directly binds to and activates the STING protein located on the endoplasmic reticulum.[1] This binding induces a conformational change, causing STING to dimerize and translocate to the Golgi apparatus.[4][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[6] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][6] Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN- β) and other inflammatory cytokines and chemokines like TNF- α , IL-6, and CXCL10.[3][4][12] This cascade initiates a robust anti-tumor immune response.





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